molecular formula C6H10N2O B061731 4-Ethyl-5-methylisoxazol-3-amine CAS No. 177266-03-4

4-Ethyl-5-methylisoxazol-3-amine

Cat. No. B061731
M. Wt: 126.16 g/mol
InChI Key: WQQYOZLMXIHKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-methylisoxazol-3-amine (EMIX) is a potent and selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mechanism Of Action

4-Ethyl-5-methylisoxazol-3-amine is a selective agonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine leads to the activation of phospholipase C and the subsequent production of inositol triphosphate and diacylglycerol. This results in the release of calcium from intracellular stores and the activation of protein kinase C, which can modulate various cellular processes.

Biochemical And Physiological Effects

Activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine can modulate various biochemical and physiological processes. For example, studies have shown that 4-Ethyl-5-methylisoxazol-3-amine can modulate synaptic plasticity and neurotransmitter release in the hippocampus. 4-Ethyl-5-methylisoxazol-3-amine has also been shown to modulate pain processing and drug addiction-related behaviors in animal models.

Advantages And Limitations For Lab Experiments

4-Ethyl-5-methylisoxazol-3-amine has several advantages for lab experiments. It is a selective agonist of mGluR1, which allows for the specific activation of this receptor subtype. 4-Ethyl-5-methylisoxazol-3-amine is also relatively stable and can be easily synthesized. However, 4-Ethyl-5-methylisoxazol-3-amine has some limitations for lab experiments. It has low water solubility, which can make it difficult to dissolve in physiological buffers. 4-Ethyl-5-methylisoxazol-3-amine also has a short half-life, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for research on 4-Ethyl-5-methylisoxazol-3-amine and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as anxiety and depression. Another direction is to develop more potent and selective agonists of mGluR1 that can be used in in vivo experiments. Finally, it will be important to investigate the potential therapeutic applications of mGluR1 agonists for various neurological and psychiatric disorders.

Synthesis Methods

4-Ethyl-5-methylisoxazol-3-amine can be synthesized by reacting 4-ethyl-5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to produce the amide. The amide is then treated with sodium hydride and methyl iodide to produce 4-Ethyl-5-methylisoxazol-3-amine.

Scientific Research Applications

4-Ethyl-5-methylisoxazol-3-amine has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine can modulate synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. 4-Ethyl-5-methylisoxazol-3-amine has also been used to investigate the role of mGluR1 in pain processing and drug addiction.

properties

CAS RN

177266-03-4

Product Name

4-Ethyl-5-methylisoxazol-3-amine

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-ethyl-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)9-8-6(5)7/h3H2,1-2H3,(H2,7,8)

InChI Key

WQQYOZLMXIHKRP-UHFFFAOYSA-N

SMILES

CCC1=C(ON=C1N)C

Canonical SMILES

CCC1=C(ON=C1N)C

synonyms

3-Isoxazolamine,4-ethyl-5-methyl-(9CI)

Origin of Product

United States

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